molecular formula C23H25F3N2OS.2HCl B030078 Flupentixol dihydrochloride CAS No. 2413-38-9

Flupentixol dihydrochloride

Cat. No. B030078
CAS RN: 2413-38-9
M. Wt: 471 g/mol
InChI Key: ZQAWQVWCKYGMNE-CVIBNLPVSA-N
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Description

Synthesis Analysis

Flupentixol dihydrochloride undergoes decomposition in aqueous solutions, leading to various products including trifluoromethylthioxanthone through oxidation processes. The decomposition rate is influenced by pH, oxygen concentration, and the presence of buffer ions. Additionally, micelle formation by the drug markedly affects its oxidation rate (Enever, Li Wan Po, & Shotton, 1979).

Molecular Structure Analysis

Quantum chemical investigations into the trans- and cis-isomers of Flupentixol reveal significant differences in geometrical structure, electronic and optical properties, and thermodynamic properties. The cis-isomer demonstrates greater pharmacological activity, attributed to its distinct electronic absorption spectra, vibrational frequencies, and natural charge distribution. These properties suggest a nuanced interaction with biological membranes and receptor sites, underlying its clinical efficacy (Saleh, Bagheri Novir, & Balali, 2020).

Chemical Reactions and Properties

Flupentixol dihydrochloride's interaction with phospholipid membranes, particularly in the presence of cholesterol, exemplifies its chemical reactivity. It integrates into the membrane, affecting the structure and dynamics of lipids, which in turn influences membrane-bound proteins and receptors. This interaction is pivotal in understanding its mechanism of action at the molecular level (Yonar & Sunnetcioglu, 2016).

Scientific Research Applications

  • Membrane Interactions : Flupentixol dihydrochloride has been investigated for its interaction with phospholipid membranes, which is crucial for understanding its mechanism of action. The study by Yonar and Sunnetcioglu (2016) found that flupentixol incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This interaction might form the basis of its clinical efficiency, particularly in the treatment of schizophrenia, anxiolytic, and depressive disorders (Yonar & Sunnetcioglu, 2016).

  • Pharmaceutical Formulations : Abdelbary et al. (2014) developed a fast dissolving oral film of flupentixol dihydrochloride to enhance bioavailability and optimize therapeutic effect. The study highlighted the importance of alternative drug formulations for improving patient compliance and convenience, especially in treating mental health conditions (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).

  • Analytical Method Development : Several studies have focused on developing sensitive and precise methods for estimating flupentixol dihydrochloride in pharmaceutical forms. For instance, Mostafa et al. (2018) developed a spectrofluorimetric method for this purpose, showcasing advancements in pharmaceutical analysis (Mostafa, Derayea, Nagy, & Omar, 2018).

  • Receptor Occupancy in Schizophrenia : A study by Reimold et al. (2006) examined the in vivo receptor occupancy of flupentixol in patients with schizophrenia. They found moderate 5-HT2A and D1 occupancy under clinically relevant doses, suggesting that flupentixol’s efficacy on negative symptoms might depend on serum concentration and dosage (Reimold et al., 2006).

  • Nanoparticle-Based Analysis : Abdallah (2016) developed carbon paste electrodes for the electrochemical determination of flupentixol dihydrochloride. This method has applications in pharmaceutical analysis and pharmacokinetic studies (Abdallah, 2016).

Safety And Hazards

Flupentixol dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Flupentixol dihydrochloride is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity . It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety . The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks .

properties

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-MHKBYHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017247
Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flupentixol dihydrochloride

CAS RN

2413-38-9, 51529-01-2
Record name Flupentixol dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name cis-(Z)-Flupenthixol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DIHYDROCHLORIDE, (Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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